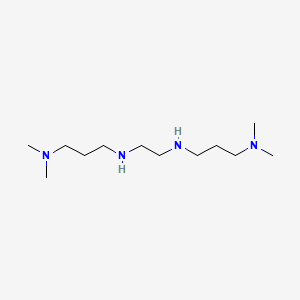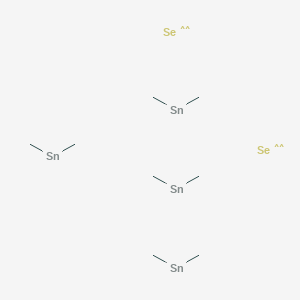![molecular formula C17H25NSi B14485378 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline CAS No. 64406-84-4](/img/structure/B14485378.png)
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is an organic compound that features a quinoline ring substituted with a butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline typically involves the silylation of a quinoline derivative. One common method is the reaction of a quinoline derivative with butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with different substituents.
Scientific Research Applications
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline involves its ability to act as a protecting group. The silyl group can be introduced to protect reactive functional groups during chemical reactions and can be removed under specific conditions, allowing for selective transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups used in organic synthesis.
Trimethylsilyl ethers: Another class of silyl ethers used for protecting alcohols.
Uniqueness
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is unique due to its specific substitution pattern on the quinoline ring, which can impart different reactivity and stability compared to other silyl-protected compounds.
Properties
CAS No. |
64406-84-4 |
|---|---|
Molecular Formula |
C17H25NSi |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
butyl-dimethyl-(1-quinolin-2-ylethyl)silane |
InChI |
InChI=1S/C17H25NSi/c1-5-6-13-19(3,4)14(2)16-12-11-15-9-7-8-10-17(15)18-16/h7-12,14H,5-6,13H2,1-4H3 |
InChI Key |
MTQQHKKSAPDRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
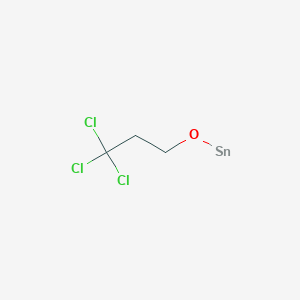
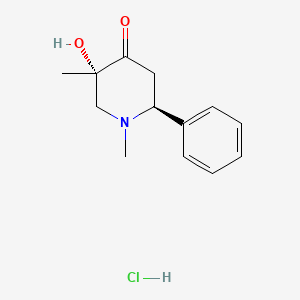
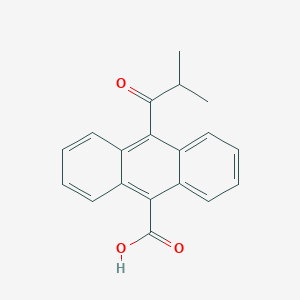
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
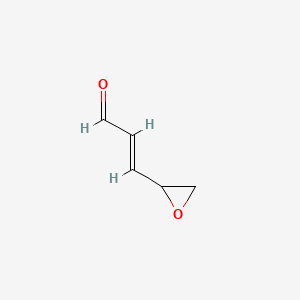
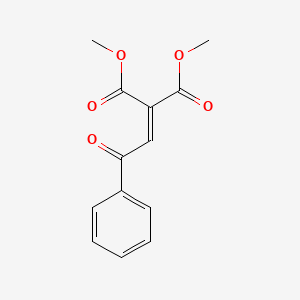
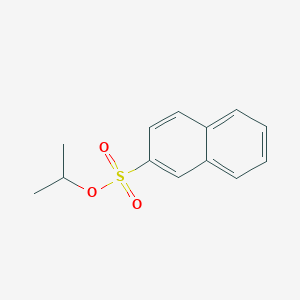
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
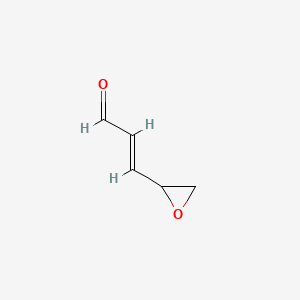
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
